5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-(Isothiocyanatomethyl)bicyclo[221]hept-2-ene is a chemical compound with the molecular formula C8H9NS It is a derivative of norbornene, a bicyclic hydrocarbon, and contains an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of thiocyanic acid with 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclic structure can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
Scientific Research Applications
5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s isothiocyanate group can react with biological nucleophiles, making it useful in labeling and probing biological systems.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophiles, such as amines and thiols, present in proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, which can be exploited in various applications .
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent hydrocarbon of 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene, used in polymer chemistry.
Norbornadiene: Another bicyclic hydrocarbon with two double bonds, used in organic synthesis.
5-Norbornene-2-methanol: A derivative of norbornene with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other norbornene derivatives. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
IUPAC Name |
5-(isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c11-6-10-5-9-4-7-1-2-8(9)3-7/h1-2,7-9H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVDGXAECHVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC(C1C=C2)CN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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